3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a fluorobenzyl group, an azetidinyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Azetidinyl Ring: This step involves the cyclization of appropriate precursors to form the azetidinyl ring.
Introduction of the Benzyl and Fluorobenzyl Groups: The benzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving appropriate reagents and conditions.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and fluorobenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-(1-(4-chlorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 3-Benzyl-5-(1-(4-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Uniqueness
The uniqueness of 3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall stability.
Properties
IUPAC Name |
3-benzyl-5-[1-[(4-fluorophenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O.C2H2O4/c20-17-8-6-15(7-9-17)11-23-12-16(13-23)19-21-18(22-24-19)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRDBNYSFOAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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